![molecular formula C8H4BrNO2S B1521735 2-Bromobenzo[d]thiazole-6-carboxylic acid CAS No. 22514-58-5](/img/structure/B1521735.png)

2-Bromobenzo[d]thiazole-6-carboxylic acid

Übersicht

Beschreibung

2-Bromobenzo[d]thiazole-6-carboxylic acid is a benzothiazole derivative . It has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .

Synthesis Analysis

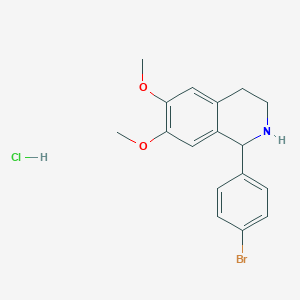

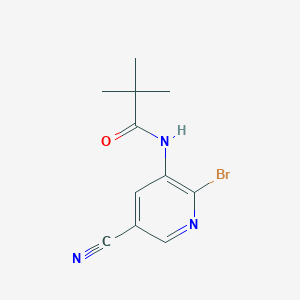

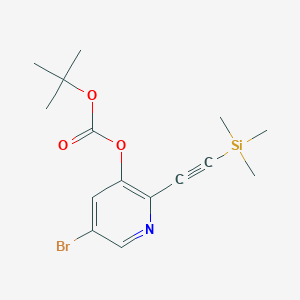

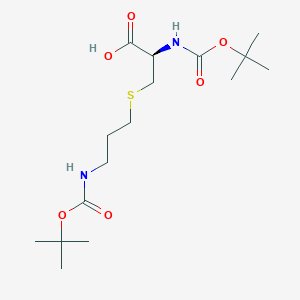

The synthesis of 2-Bromobenzo[d]thiazole-6-carboxylic acid involves various methods. One of the methods includes the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester, catalyzed by Pd (dppf)Cl2 CH2 Cl2 in the presence of K2 CO3 and DMF . Another method involves the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives .Molecular Structure Analysis

The molecular weight of 2-Bromobenzo[d]thiazole-6-carboxylic acid is 259.1 . The IUPAC name is 2-bromo-1H-1lambda3-benzo[d]thiazole-6-carboxylic acid . The InChI code is 1S/C8H5BrNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3,13H,(H,11,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromobenzo[d]thiazole-6-carboxylic acid include a molecular weight of 259.1 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Antimicrobial Agents

2-Bromobenzo[d]thiazole-6-carboxylic acid can be utilized in the synthesis of compounds that exhibit antimicrobial properties. For instance, it can be used to create derivatives that inhibit K1 capsule formation in uropathogenic Escherichia coli, which is a significant step in combating urinary tract infections .

Development of Anti-inflammatory Drugs

The thiazole ring, which is a part of the 2-Bromobenzo[d]thiazole-6-carboxylic acid structure, has been associated with anti-inflammatory activity. Derivatives of this compound could be synthesized and evaluated for their potential as anti-inflammatory agents, contributing to the treatment of chronic inflammatory diseases .

Analgesic Compound Synthesis

Similarly, the thiazole moiety is known to possess analgesic properties. Research into 2-Bromobenzo[d]thiazole-6-carboxylic acid could lead to the development of new pain-relief medications, especially those that aim to reduce the side effects associated with current analgesics .

Antioxidant Activity Exploration

Compounds containing the thiazole ring have been studied for their antioxidant capabilities. 2-Bromobenzo[d]thiazole-6-carboxylic acid could serve as a precursor in the synthesis of antioxidants, which play a crucial role in protecting the body from oxidative stress and related diseases .

Neuroprotective Drug Research

The neuroprotective potential of thiazole derivatives makes 2-Bromobenzo[d]thiazole-6-carboxylic acid a candidate for the development of drugs that could protect nerve cells against damage, which is particularly relevant in conditions like Alzheimer’s and Parkinson’s disease .

Antitumor and Cytotoxicity Studies

Research into thiazole derivatives has shown that they can exhibit antitumor or cytotoxic effects. This suggests that 2-Bromobenzo[d]thiazole-6-carboxylic acid could be used to synthesize new compounds for cancer treatment, aiming to target and destroy cancer cells with minimal impact on healthy tissue .

Advanced Battery Science

In the field of advanced battery science, 2-Bromobenzo[d]thiazole-6-carboxylic acid might find applications in the development of new materials for battery technology. Its unique chemical structure could contribute to the enhancement of battery performance and longevity .

Analytical Chemistry Applications

Lastly, 2-Bromobenzo[d]thiazole-6-carboxylic acid can be employed in analytical chemistry for the development of novel assays or chemical sensors. Its reactivity and specificity could be harnessed to detect various biological or chemical substances .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKXPLAJDFRFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671909 | |

| Record name | 2-Bromo-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobenzo[d]thiazole-6-carboxylic acid | |

CAS RN |

22514-58-5 | |

| Record name | 2-Bromo-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1521666.png)

![N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521669.png)

![6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine](/img/structure/B1521671.png)

![C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride](/img/structure/B1521674.png)